2,5-Bis(tert-butylsulfonyl)thiophene
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Overview
Description
2,5-Bis(tert-butylsulfonyl)thiophene is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of two tert-butylsulfonyl groups attached to the 2 and 5 positions of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(tert-butylsulfonyl)thiophene typically involves the reaction of thiophene with tert-butylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Thiophene+2(tert-butylsulfonyl chloride)→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(tert-butylsulfonyl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophenes depending on the electrophile used.
Scientific Research Applications
2,5-Bis(tert-butylsulfonyl)thiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Bis(tert-butylsulfonyl)thiophene involves its interaction with various molecular targets. The sulfonyl groups can form strong interactions with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The thiophene ring can also participate in π-π stacking interactions with aromatic residues in proteins, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(tert-butylsulfonyl)benzene: Similar structure but with a benzene ring instead of a thiophene ring.
2,5-Bis(tert-butylsulfonyl)pyrrole: Similar structure but with a pyrrole ring instead of a thiophene ring.
Uniqueness
2,5-Bis(tert-butylsulfonyl)thiophene is unique due to the presence of the thiophene ring, which imparts different electronic properties compared to benzene or pyrrole rings. This uniqueness makes it valuable in specific applications where the electronic properties of the thiophene ring are advantageous.
Properties
CAS No. |
3751-64-2 |
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Molecular Formula |
C12H20O4S3 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
2,5-bis(tert-butylsulfonyl)thiophene |
InChI |
InChI=1S/C12H20O4S3/c1-11(2,3)18(13,14)9-7-8-10(17-9)19(15,16)12(4,5)6/h7-8H,1-6H3 |
InChI Key |
ZBTFDTXUZXPFKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=CC=C(S1)S(=O)(=O)C(C)(C)C |
Origin of Product |
United States |
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